

Application Notes and Protocols for BAY-405 In Vivo Studies

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Compound of Interest

Compound Name: BAY-405
Cat. No.: B15614765

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage, administration, and experimental protocols for **BAY-405**, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase 1 (MAP4K1). The following information is based on preclinical data to guide further research and development.

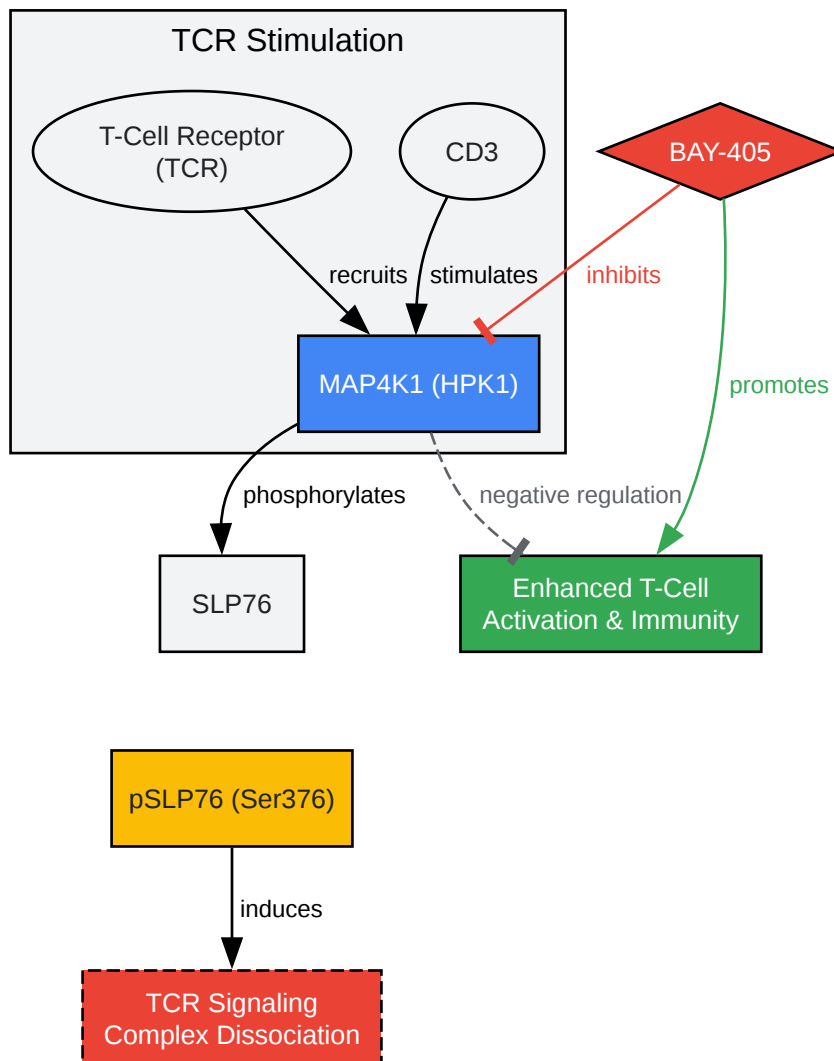
Mechanism of Action

BAY-405 is an ATP-competitive inhibitor of MAP4K1, a serine/threonine kinase that functions as an intracellular immune checkpoint downstream of the T-cell receptor (TCR).[1][2] By inhibiting MAP4K1, **BAY-405** enhances T-cell immunity, which can lead to anti-tumor effects.[1][3][4] A key pharmacodynamic biomarker of **BAY-405** activity is the reduction of phosphorylated SLP76 (pSLP76) in T-cells.[3][4]

Signaling Pathway

The diagram below illustrates the role of MAP4K1 in the T-cell receptor signaling pathway and the inhibitory action of **BAY-405**.

BAY-405 Mechanism of Action in T-Cell Receptor Signaling



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Caption: **BAY-405** inhibits MAP4K1, preventing SLP76 phosphorylation and enhancing T-cell activation.

Data Presentation

In Vivo Pharmacokinetics of BAY-405

Species	Administration Route	Dose (mg/kg)	Vehicle	Bioavailability (%)	t _{1/2} (h)	CL _b (mL/min/kg)	V _{ss} (L/kg)
CD1 Mouse (female)	Intravenous (i.v.) Bolus	1.0	PEG400/water/EtOH (50/45/5)	N/A	1.9	24	3.6
Wistar Rat (male)	Intravenous (i.v.) Bolus	1.0	plasma/EtOH/DMSO (95/4/1)	N/A	3.5	11	3.5
Wistar Rat (male)	Oral (p.o.)	0.6	water/solvent/EtOH (50/40/10)	68	N/A	N/A	N/A
Beagle Dog (female)	Intravenous (i.v.) Infusion (10 min)	0.5	water/PEG400/EtOH (50/40/10)	N/A	4.3	4.5	1.6
Beagle Dog (female)	Oral (p.o.)	1.0	water/solvent/EtOH (50/40/10)	33	N/A	N/A	N/A

Data sourced from preclinical studies.^{[3][4]} t_{1/2}: half-life, CL_b: blood clearance, V_{ss}: volume of distribution at steady state.

In Vitro Potency of BAY-405

Assay	Target	Species	IC ₅₀
Biochemical Assay	MAP4K1	Human	6 nM (binding competition)
Cellular Assay (pSLP76 inhibition)	MAP4K1	Human (Jurkat T-cells)	0.63 μM

This table summarizes the potency of **BAY-405** in biochemical and cellular environments.[3][5]

Experimental Protocols

Protocol 1: Oral Administration of **BAY-405** in Rodent Tumor Models

This protocol describes the general procedure for administering **BAY-405** orally to mice in syngeneic tumor models, such as EMT6 breast or B16-OVA melanoma models.[5]

1. Materials:

- **BAY-405**
- Vehicle solution: 50% water, 40% Solutol, 10% Ethanol[3][4]
- Syngeneic tumor-bearing mice (e.g., C57BL/6)
- Oral gavage needles
- Appropriate syringes

2. Procedure:

- Prepare the **BAY-405** formulation by dissolving the compound in the vehicle to the desired concentration.
- Gently restrain the mouse.
- Insert the oral gavage needle carefully into the esophagus.
- Administer the calculated volume of the **BAY-405** formulation. The typical volume for oral gavage in mice is 5-10 mL/kg.
- Monitor the animal for any signs of distress post-administration.
- Dosing frequency and duration will depend on the specific study design, but daily administration is common for efficacy studies.

3. Pharmacodynamic Analysis:

- At selected time points post-dose, collect spleen or tumor tissue.
- Isolate T-cells from the collected tissues.
- Analyze the phosphorylation status of SLP76 using methods such as flow cytometry or Western blot to confirm target engagement.[3]

Protocol 2: Intravenous Administration of BAY-405 for Pharmacokinetic Studies

This protocol outlines the intravenous administration of **BAY-405** to rodents for the evaluation of its pharmacokinetic properties.

1. Materials:

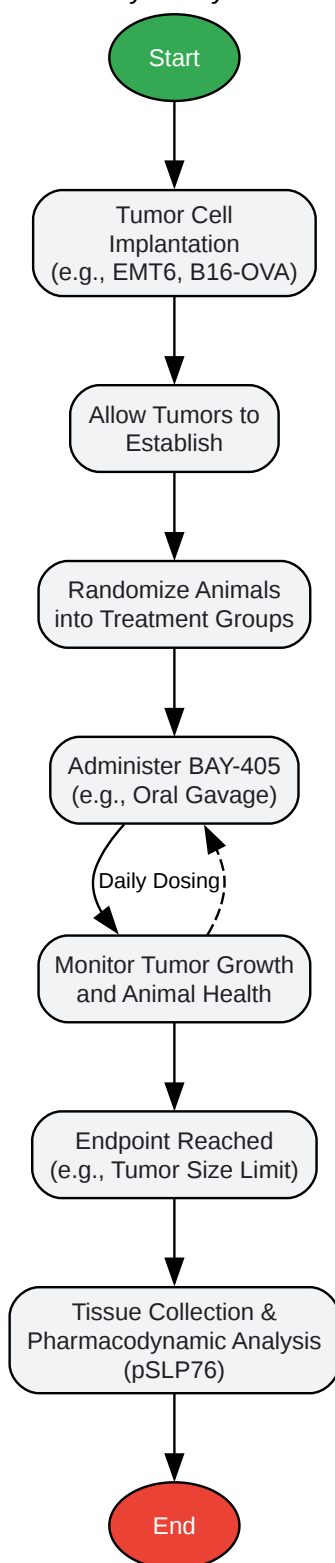
- **BAY-405**
- Vehicle solution (species-specific, see table above)
- Catheters (for tail vein injection)
- Syringes and infusion pumps (if applicable)
- Blood collection supplies (e.g., heparinized tubes)

2. Procedure:

- Prepare the sterile **BAY-405** formulation for intravenous injection.
- Anesthetize the animal according to approved institutional protocols.
- Cannulate the tail vein for drug administration.
- Administer **BAY-405** as either a bolus injection or a controlled infusion.
- Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
- Process the blood samples to obtain plasma.
- Analyze the plasma concentrations of **BAY-405** using a validated analytical method (e.g., LC-MS/MS).
- Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution using appropriate software.[4]

Experimental Workflow Visualization

General In Vivo Efficacy Study Workflow for BAY-405



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Caption: Workflow for a typical in vivo anti-tumor efficacy study using **BAY-405**.

These notes and protocols are intended to serve as a guide. Researchers should adapt these methods to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal research.

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References

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